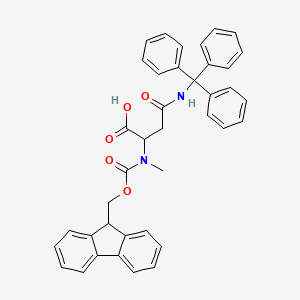

Fmoc-N-Me-D-Asn(Trt)-OH

Descripción general

Descripción

Fmoc-N-Me-D-Asn(Trt)-OH is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated asparagine (Asn) residue, and a trityl (Trt) protecting group on the side chain. These protecting groups are crucial for preventing unwanted reactions during peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-D-Asn(Trt)-OH typically involves the following steps:

Protection of the Asparagine Side Chain: The asparagine residue is first protected with a trityl (Trt) group to prevent side reactions.

Methylation: The amino group of the asparagine is methylated to form N-methyl-D-asparagine.

Fmoc Protection: The N-terminal amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-N-Me-D-Asn(Trt)-OH can undergo various chemical reactions, including:

Deprotection: Removal of the Fmoc and Trt protecting groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the Trt group.

Coupling: Carbodiimides (e.g., DIC) and coupling reagents (e.g., HOBt) are used to facilitate peptide bond formation.

Major Products Formed

The primary products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Aplicaciones Científicas De Investigación

Chemistry

Fmoc-N-Me-D-Asn(Trt)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and modifications.

Biology

In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine

Peptides containing this compound are used in drug development, particularly in designing peptide-based therapeutics and vaccines.

Industry

In the pharmaceutical industry, this compound is used to produce peptides for various applications, including diagnostics and therapeutics.

Mecanismo De Acción

The mechanism of action of peptides containing Fmoc-N-Me-D-Asn(Trt)-OH depends on the specific sequence and structure of the peptide. Generally, these peptides interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-N-Me-D-Asn-OH: Similar but lacks the Trt protecting group.

Fmoc-D-Asn(Trt)-OH: Similar but lacks the N-methylation.

Fmoc-N-Me-D-Asn(Trt)-OMe: Similar but has a methyl ester instead of a free carboxylic acid.

Uniqueness

Fmoc-N-Me-D-Asn(Trt)-OH is unique due to the combination of Fmoc and Trt protecting groups along with N-methylation, which provides specific properties for peptide synthesis and stability.

Actividad Biológica

Fmoc-N-Me-D-Asn(Trt)-OH is a synthetic amino acid derivative that plays a crucial role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) protecting group on the side chain of N-methylated asparagine (D-Asn). Its unique structure allows for specific applications in biological research and drug development.

- Molecular Formula : C39H34N2O5

- Molecular Weight : 610.698 g/mol

- CAS Number : 941296-80-6

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 836.3 ± 65.0 °C at 760 mmHg

The synthesis of this compound typically involves:

- Protection of the Asparagine Side Chain : The asparagine residue is protected with a Trt group to prevent side reactions.

- Methylation : The amino group is methylated to form N-methyl-D-asparagine.

- Fmoc Protection : The N-terminal amino group is protected with an Fmoc group.

The mechanism of action for peptides containing this compound largely depends on their sequence and structure, allowing them to interact with various biological targets such as enzymes and receptors, thereby modulating their activity .

Applications in Research

Peptides synthesized using this compound are utilized to explore:

- Protein-Protein Interactions : Understanding how proteins interact at a molecular level.

- Enzyme-Substrate Interactions : Investigating the specificity and efficiency of enzyme catalysis.

- Receptor-Ligand Binding : Studying how ligands bind to their respective receptors, which is essential for drug design.

Therapeutic Potential

Peptides that incorporate this compound have been studied for their potential in drug development, particularly in creating peptide-based therapeutics and vaccines. They can enhance the stability and bioavailability of therapeutic peptides, making them more effective as drugs .

Study on Peptide Synthesis Efficiency

A recent study demonstrated that using this compound significantly improved the purity and yield of synthesized peptides compared to other derivatives. The study employed various coupling reagents (e.g., DIC/HOBt) and evaluated the efficiency of peptide bond formation, showing that this compound minimizes side reactions during synthesis .

| Reagent | Peptide Yield (%) | Purity (%) |

|---|---|---|

| DIC/HOBt | 85 | 92 |

| PyBOP | 78 | 90 |

| TBTU | 80 | 91 |

Research on Biological Interactions

In another investigation, peptides containing this compound were used to study receptor-ligand interactions, revealing that modifications at the D-Asn position could enhance binding affinity by altering the spatial configuration of the peptide .

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c1-41(38(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(37(43)44)25-36(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,42)(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBDIRBPZCFMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.